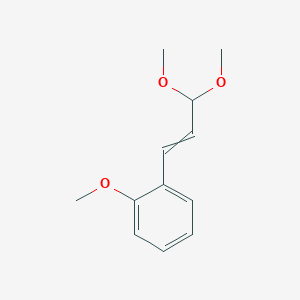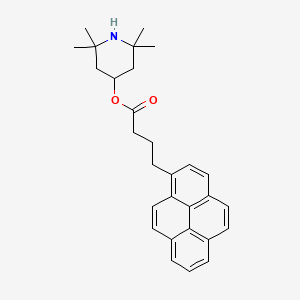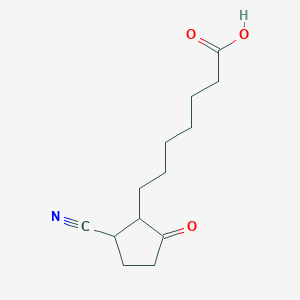
7-(2-Cyano-5-oxocyclopentyl)heptanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(2-Cyano-5-oxocyclopentyl)heptanoic acid is a chemical compound with the molecular formula C₁₃H₁₉NO₃ and a molecular weight of 237.295 g/mol This compound features a cyclopentane ring substituted with a cyano group and a ketone, along with a heptanoic acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Cyano-5-oxocyclopentyl)heptanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under thermal or catalytic conditions.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanide source, such as sodium cyanide or potassium cyanide.
Oxidation to Form the Ketone: The ketone group can be introduced through oxidation reactions using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Attachment of the Heptanoic Acid Chain: The heptanoic acid chain can be attached through esterification or amidation reactions, followed by hydrolysis to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
Analyse Chemischer Reaktionen
Types of Reactions
7-(2-Cyano-5-oxocyclopentyl)heptanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the ketone group to an alcohol or the cyano group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or hydrogen peroxide (H₂O₂).
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), or catalytic hydrogenation.
Substitution: Sodium cyanide (NaCN), potassium cyanide (KCN), or halogenating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
7-(2-Cyano-5-oxocyclopentyl)heptanoic acid has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Wirkmechanismus
The mechanism of action of 7-(2-Cyano-5-oxocyclopentyl)heptanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes, such as succinate dehydrogenase, by binding to the active site and disrupting the enzyme’s function. This inhibition can affect cellular respiration and energy production, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Cyano-5-oxopentanoic acid: A structurally related compound with similar functional groups but a shorter carbon chain.
Cyclopentaneheptanoic acid: Lacks the cyano and ketone groups but shares the cyclopentane and heptanoic acid moieties.
Uniqueness
7-(2-Cyano-5-oxocyclopentyl)heptanoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its cyano and ketone groups, along with the cyclopentane ring, make it a versatile compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
202406-92-6 |
|---|---|
Molekularformel |
C13H19NO3 |
Molekulargewicht |
237.29 g/mol |
IUPAC-Name |
7-(2-cyano-5-oxocyclopentyl)heptanoic acid |
InChI |
InChI=1S/C13H19NO3/c14-9-10-7-8-12(15)11(10)5-3-1-2-4-6-13(16)17/h10-11H,1-8H2,(H,16,17) |
InChI-Schlüssel |
FIQRNTLVJROGQW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)C(C1C#N)CCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


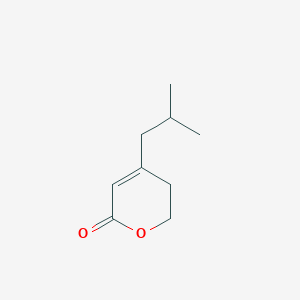
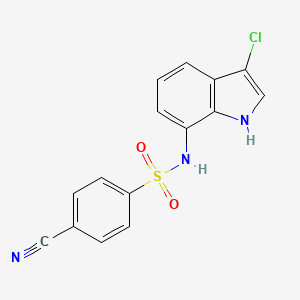
![Dipropyl-(S)-1,2,3,4-tetrahydro-pyrido[1,2-b]indazol-2-yl-amine](/img/structure/B12568144.png)

![1,1'-Bis[(2-ethenylphenyl)methyl]-4,4'-bipyridin-1-ium dichloride](/img/structure/B12568153.png)
![{[2-Hydroxy-3-(1H-1,2,4-triazol-1-yl)propoxy]methyl}phosphonic acid](/img/structure/B12568154.png)
![Diethyl {1-[(diethoxyphosphoryl)oxy]-3-fluoropropyl}phosphonate](/img/structure/B12568163.png)


![Benzoic acid--[(1R,2S)-cyclopropane-1,2-diyl]dimethanol (2/1)](/img/structure/B12568173.png)
